molecular formula C12H17N5O4 B12402291 N6,N6-Dimethyl-xylo-adenosine

N6,N6-Dimethyl-xylo-adenosine

Cat. No.: B12402291
M. Wt: 295.29 g/mol
InChI Key: WVGPGNPCZPYCLK-QMZDVBQNSA-N
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Description

N6,N6-Dimethyl-xylo-adenosine is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom at the sixth position of the adenine ring, and a xylo configuration of the sugar moiety. Adenosine analogs, including this compound, are known for their potential as smooth muscle vasodilators and inhibitors of cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N6-Dimethyl-xylo-adenosine typically involves the methylation of adenosine derivatives. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N6,N6-Dimethyl-xylo-adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

N6,N6-Dimethyl-xylo-adenosine has several scientific research applications:

Mechanism of Action

N6,N6-Dimethyl-xylo-adenosine exerts its effects by mimicking the structure of adenosine and interacting with adenosine receptors. This interaction can lead to the activation or inhibition of various signaling pathways, depending on the receptor subtype. The compound’s vasodilatory effects are primarily mediated through the activation of adenosine A2A receptors, which leads to the relaxation of smooth muscle cells. Its anticancer properties are attributed to the inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

N6,N6-Dimethyl-xylo-adenosine is unique due to its specific methylation pattern and xylo configuration, which confer distinct biological properties. Compared to other adenosine analogs, it has shown promising results as a vasodilator and anticancer agent, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9?,12-/m1/s1

InChI Key

WVGPGNPCZPYCLK-QMZDVBQNSA-N

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3C([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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